molecular formula C11H9NO3 B13612586 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid

2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid

Cat. No.: B13612586
M. Wt: 203.19 g/mol
InChI Key: DZFRNBXONNVCQK-UHFFFAOYSA-N
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Description

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to an indole moiety, with a carboxylic acid functional group at the 5’ position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid typically involves the reaction of indole derivatives with cyclopropane precursors under specific conditions. One common method includes the use of cyclopropanation reactions where indole derivatives are treated with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various substituted indoles, spirocyclic compounds, and derivatives with modified functional groups. For example, reactions with nucleophiles can lead to the formation of addition products at the cyano groups while conserving the three-membered ring .

Scientific Research Applications

2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
  • 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetrahydroxy

Uniqueness

Compared to similar compounds, 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carboxylic acid is unique due to its specific functional groups and the position of the carboxylic acid.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C11H9NO3/c13-9(14)6-1-2-8-7(5-6)11(3-4-11)10(15)12-8/h1-2,5H,3-4H2,(H,12,15)(H,13,14)

InChI Key

DZFRNBXONNVCQK-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C(=O)O)NC2=O

Origin of Product

United States

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